Welcome to the BenchChem Online Store!
molecular formula C12H8ClNO2 B8404658 4-(2-oxopyridin-1(2H)-yl)benzoyl chloride

4-(2-oxopyridin-1(2H)-yl)benzoyl chloride

Cat. No. B8404658
M. Wt: 233.65 g/mol
InChI Key: RHTWWQATOWKPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07205318B2

Procedure details

4-(2-oxopyridin-1(2H)-yl)benzoic acid (1 g, 4.6 mmol) was ]mixed with 10 mL of 1,2-dichloroethane. To this suspension was added SOCl2 (6 mL), and the mixture was refluxed for 1.5 h. The mixture was reduced in vacuo. The remaining traces of SOCl2 were removed by adding 1,2-dichloroethane (2×5 mL) and evaporating to dryness to yield 4-(2-oxopyridin-1(2H)-yl)benzoyl chloride as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1.O=S(Cl)[Cl:19]>ClCCCl>[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[C:8]1[CH:16]=[CH:15][C:11]([C:12]([Cl:19])=[O:13])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1N(C=CC=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The remaining traces of SOCl2 were removed
ADDITION
Type
ADDITION
Details
by adding 1,2-dichloroethane (2×5 mL)
CUSTOM
Type
CUSTOM
Details
evaporating to dryness

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C=CC=C1)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.